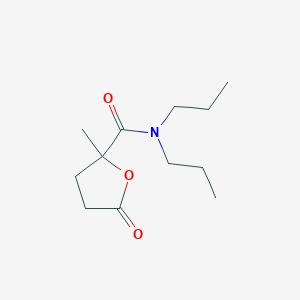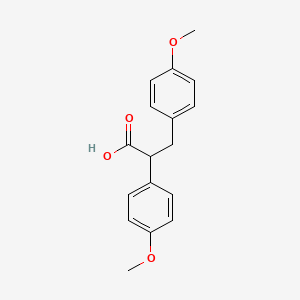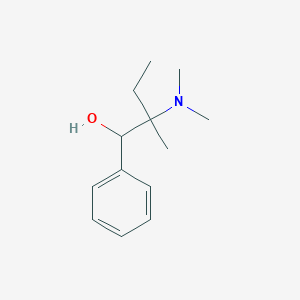
Iron;tungsten
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iron tungsten, also known as iron tungstate, is a compound consisting of iron and tungsten elements. It is commonly found in the mineral wolframite, which is an iron manganese tungstate mineral. This compound is known for its unique properties, including high density, hardness, and resistance to corrosion and wear. These characteristics make it valuable in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Iron tungsten can be synthesized through various methods, including the sol-gel method, co-precipitation, and solid-state reactions. One common method involves the reaction of iron oxide (Fe₂O₃) with tungsten oxide (WO₃) at high temperatures. The reaction conditions typically include temperatures ranging from 800°C to 1000°C in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, iron tungsten is often produced by reducing tungsten ores, such as wolframite, with iron in a high-temperature furnace. The process involves heating the ore with carbon and iron to produce iron tungsten and carbon dioxide. This method is widely used due to its efficiency and cost-effectiveness.
化学反応の分析
Types of Reactions
Iron tungsten undergoes various chemical reactions, including:
Oxidation: Iron tungsten can be oxidized to form iron oxide and tungsten oxide.
Reduction: It can be reduced using hydrogen or carbon monoxide to produce metallic iron and tungsten.
Substitution: Iron tungsten can participate in substitution reactions where one element is replaced by another.
Common Reagents and Conditions
Oxidation: Oxygen or air at high temperatures.
Reduction: Hydrogen gas or carbon monoxide at elevated temperatures.
Substitution: Various metal salts in aqueous or molten states.
Major Products Formed
Oxidation: Iron oxide (Fe₂O₃) and tungsten oxide (WO₃).
Reduction: Metallic iron (Fe) and tungsten (W).
Substitution: New metal tungstates depending on the substituting metal.
科学的研究の応用
Iron tungsten has numerous applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions, including the catalytic combustion of volatile organic compounds.
Biology: Investigated for its potential use in biomedical applications, such as drug delivery systems and imaging agents.
Medicine: Studied for its potential in cancer treatment due to its ability to absorb near-infrared light and convert it to heat, which can be used for photothermal therapy.
Industry: Widely used in the production of hard materials, such as cutting tools and wear-resistant coatings, due to its high hardness and resistance to wear.
作用機序
The mechanism of action of iron tungsten varies depending on its application. In catalytic applications, the compound facilitates the breakdown of pollutants by providing active sites for chemical reactions. In photothermal therapy, iron tungsten absorbs near-infrared light and converts it to heat, which can destroy cancer cells. The molecular targets and pathways involved include the generation of reactive oxygen species and the disruption of cellular structures.
類似化合物との比較
Iron tungsten can be compared with other similar compounds, such as:
Tungsten carbide (WC): Known for its extreme hardness and used in cutting tools and abrasives.
Molybdenum tungsten (MoW): Similar in properties but with different applications in electronics and high-temperature environments.
Chromium tungsten (CrW): Used in coatings and alloys for its corrosion resistance.
Iron tungsten is unique due to its combination of high density, hardness, and catalytic properties, making it suitable for a wide range of applications.
Conclusion
Iron tungsten is a versatile compound with significant industrial and scientific applications Its unique properties and ability to undergo various chemical reactions make it valuable in fields ranging from chemistry and biology to medicine and industry
特性
CAS番号 |
12063-44-4 |
|---|---|
分子式 |
Fe3W |
分子量 |
351.38 g/mol |
IUPAC名 |
iron;tungsten |
InChI |
InChI=1S/3Fe.W |
InChIキー |
KQFGHBKLPUXCPP-UHFFFAOYSA-N |
正規SMILES |
[Fe].[Fe].[Fe].[W] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


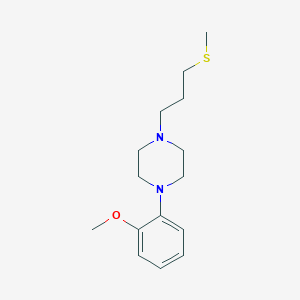

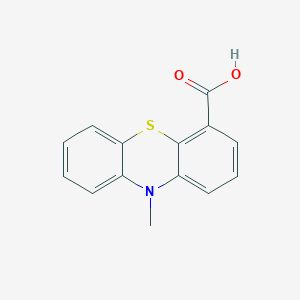
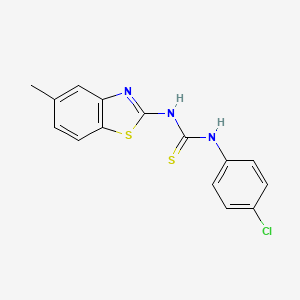
![Benzene-1,2-diylbis[(3,5-dibromo-4-methoxyphenyl)methanone]](/img/structure/B14730536.png)
![N-[3-[bis(2-chloroethyl)amino]-1,4-dioxonaphthalen-2-yl]acetamide](/img/structure/B14730540.png)

